molecular formula C8H7NO B190005 4-Hydroxy-3-methylbenzonitrile CAS No. 15777-70-5

4-Hydroxy-3-methylbenzonitrile

Cat. No.: B190005
CAS No.: 15777-70-5
M. Wt: 133.15 g/mol
InChI Key: WTTADDGUHFYGEH-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzonitrile is an organic compound with the molecular formula C8H7NO It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by dehydration to form the nitrile group . Another method includes the nitration of 4-hydroxy-3-methylbenzoic acid, followed by reduction to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 4-Hydroxy-3-methylbenzoic acid or 4-hydroxy-3-methylbenzaldehyde.

    Reduction: 4-Hydroxy-3-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylbenzonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making the compound of interest in biochemical studies.

Comparison with Similar Compounds

    4-Hydroxy-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methyl group.

    4-Hydroxybenzonitrile: Lacks the methyl group, making it less hydrophobic.

    3-Hydroxy-4-methylbenzonitrile: The positions of the hydroxyl and methyl groups are reversed.

Uniqueness: 4-Hydroxy-3-methylbenzonitrile is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

4-hydroxy-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTADDGUHFYGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306382
Record name 4-Hydroxy-3-methylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-70-5
Record name 4-Hydroxy-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15777-70-5
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Record name 4-Hydroxy-3-methylbenzonitrile
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Record name 4-hydroxy-3-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-3-methylbenzaldehyde (530 mg, 3.91 mmol) and hydroxyl ammonium chloride (406 mg, 5.81 mmol) in acetic acid (5 mL) was heated under reflux for 90 minutes. The cooled reaction mixture was then diluted with diethyl ether (30 mL) and washed with water (30 mL). The combined organic solution was washed with brine, dried over magnesium sulfate, concentrated in vacuo and the residue was purified by column chromatography on silica gel, eluting with dichloromethane:methanol, 100:0 to 97.5:2.5, to afford the title compound as a pale yellow oil in 66% yield, 345 mg.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

A stirred solution of 4-cyano-2-methylphenyl acetate (5.2 g, 29.7 mmol) in 75 mL of methanol was treated with a solution of potassium carbonate (30 mmol, 4.15 g) in 25 mL of water at room temperature. After 30 minutes, the mixture was concentrated in vacuo and treated with 1 N sulfuric acid. The resulting precipitate was filtered, washed with water, and dried to give 3.1 g of 4-hydroxy-3-methylbenzonitrile as a white solid (78% yield).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-methylbenzonitrile (7.07 g, 36.1 mmol) in 225 mL of THF at -78° C. is added a 1.7 M solution of tert-butyl lithium (45.6 mL, 77.6 mmol) in pentane. After 5 minutes, CuBr.SMe2 (15.9 g, 77.6 mmol) is added. The resulting solution is stirred for 10 minutes, then O2 is slowly bubbled through the reaction mixture for 30 minutes. After this time, the solution is allowed to warm to ambient temperatures. The solution is stirred for 16 hours. The solution is then poured into 100 mL of H2O. The solution is diluted with EtOAc. The layers are separated. The organic layer is washed with saturated (NH4)2SO4 solution. The organic layer is then extracted with 10 N NaOH. The collected aqueous basic layers are acidified to pH=6 with 6N HCl. The solution is then extracted with EtOAc. The combined organic layers are dried over MgSO4, filtered and concentrated. The title compound is obtained as a solid.
Quantity
7.07 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.6 mL
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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